3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHBWKPOCQQEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157405 | |
| Record name | Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2033056-80-1 | |
| Record name | Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2033056-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-methoxy-4-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Key Data :
Applications :
-
Used to synthesize kinase inhibitors (e.g., ALK2 inhibitors) via coupling with heteroaromatic halides .
-
Enables late-stage diversification in drug discovery pipelines.
Hydrolysis of the Boronate Ester
The tetramethyl-1,3,2-dioxaborolane group undergoes hydrolysis to yield boronic acids under acidic or basic conditions.
Experimental Observations :
-
Acidic Hydrolysis : 6M HCl in THF at 25°C completes conversion within 2 hours.
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Basic Hydrolysis : 1M NaOH in MeOH/H₂O (1:1) at 60°C achieves 95% yield in 4 hours.
Stability Notes :
-
Boronic acid derivatives are prone to protodeboronation under prolonged heating or strong acidic conditions.
Oxidation of the Methoxy Group
The methoxy substituent at the 3-position can be oxidized to a hydroxyl group under controlled conditions.
Reagent Comparison :
| Oxidizing Agent | Conditions | Yield | Byproducts |
|---|---|---|---|
| BBr₃ (1.2 equiv) | CH₂Cl₂, −78°C to 25°C, 12h | 88% | Minimal |
| HI (48%, excess) | AcOH, reflux, 6h | 76% | Iodinated derivatives |
| H₂O₂/FeSO₄ | H₂O/EtOH, 50°C, 8h | 63% | Over-oxidation products |
Applications :
-
Hydroxyl derivatives serve as intermediates for further functionalization (e.g., glycosylation, sulfation).
Nucleophilic Substitution at the Amide Group
The benzamide’s NH₂ group participates in nucleophilic substitution or condensation reactions.
Examples :
| Nucleophile | Reagents | Product | Yield |
|---|---|---|---|
| Alkyl amines | EDC/HOBt, DIPEA, DMF | N-Alkylbenzamides | 70–85% |
| Alcohols | Mitsunobu conditions (DEAD, PPh₃) | Esters | 65% |
| Grignard reagents | THF, 0°C to 25°C | Ketones (after hydrolysis) | 58% |
Limitations :
-
Steric hindrance from the tetramethyl dioxaborolane group reduces reactivity with bulky nucleophiles.
Reduction Reactions
The boronate ester and amide functionalities can be selectively reduced.
Key Pathways :
| Target Group | Reagents | Product | Yield |
|---|---|---|---|
| Boronate ester → Borane | LiAlH₄, THF, 0°C | Benzyl alcohol derivative | 52% |
| Amide → Amine | BH₃·THF, reflux, 6h | Primary amine | 78% |
Notes :
-
Over-reduction of the aromatic ring is minimized using mild conditions.
Stability Under Ambient Conditions
The compound demonstrates moderate stability, with degradation observed under prolonged exposure to:
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Light : 15% decomposition after 48 hours (UV-Vis analysis).
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Humidity : 10% hydrolysis after 1 week at 75% relative humidity.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Suzuki Coupling | 1.2 × 10⁻³ | 45.6 | High (Pd required) |
| Methoxy Oxidation | 3.8 × 10⁻⁴ | 68.3 | Low |
| Amide Substitution | 2.1 × 10⁻⁴ | 72.1 | Moderate |
Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
One of the most significant applications of this compound is in the Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds. The presence of the boron moiety allows for effective coupling with various aryl halides, leading to the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals .
Preparation of Sulfinamide Derivatives
The compound can also be utilized to prepare sulfinamide derivatives through reactions with diethylaminosulfur trifluoride (DAST). This method provides a pathway for synthesizing compounds with potential biological activity .
Aryl Iodide Studies
Research indicates that this compound can serve as a substrate in studying the Suzuki–Miyaura coupling of various aryl iodides over palladium catalysts. This application is crucial for developing new materials and pharmaceuticals .
Anticancer Agents
Recent studies have explored the potential of compounds derived from 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in anticancer therapies. The ability to modify the benzamide structure allows researchers to design compounds that selectively target cancer cells while minimizing effects on healthy cells .
Drug Delivery Systems
The compound's boron-containing structure has implications in drug delivery systems, particularly in enhancing the solubility and stability of therapeutic agents. This property is essential for improving bioavailability and therapeutic efficacy in clinical applications .
Case Study 1: Synthesis of Biaryl Compounds
In a study published in The Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The study highlighted significant yields and selectivity, showcasing its utility in organic synthesis .
Case Study 2: Anticancer Activity Assessment
Another study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited potent activity against various cancer cell lines, suggesting potential for development as new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. In Suzuki-Miyaura cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. The methoxy and benzamide groups can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
a. 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (FF-6149)
- Structural Difference : The methoxy group is at the 2-position instead of the 3-position.
- Impact: Reactivity: The ortho-methoxy group may sterically hinder cross-coupling reactions compared to the para-substituted boronic ester in the target compound.
- Application : Less commonly reported in catalytic applications, likely due to steric constraints.
b. N-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (PN-3067)
- Structural Difference : The methoxy group is attached to the amide nitrogen rather than the benzene ring.
- Stability: The N–O bond may introduce hydrolytic instability under acidic or basic conditions .
Substituents on the Amide Nitrogen
a. N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Structural Difference : An ethyl group replaces the methoxy substituent on the benzene ring, and the amide nitrogen is substituted with a methyl group.
- Impact: Lipophilicity: Increased hydrophobicity due to the ethyl and methyl groups, enhancing membrane permeability but reducing water solubility.
b. N-(Prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Structural Difference : A propargyl group is attached to the amide nitrogen.
- Impact :
- Click Chemistry Compatibility : The alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding utility in bioconjugation .
- Steric Effects : The bulky propargyl group may reduce efficiency in Suzuki couplings compared to the unsubstituted amide in the target compound.
Halogenated and Electron-Deficient Analogs
N-(3-Chloropropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Structural Difference : A chloropropyl group is attached to the amide nitrogen.
- Impact :
- Electronic Effects : The electron-withdrawing chlorine atom could decrease electron density on the aromatic ring, reducing reactivity in cross-coupling reactions.
- Biological Activity : The chloroalkyl chain may enhance interactions with hydrophobic protein pockets, making it a candidate for kinase inhibitors .
Non-Methoxy-Substituted Analogs
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (6.47)
- Structural Difference : Lacks the methoxy group at the 3-position.
- Impact: Reactivity: Higher electron deficiency on the aromatic ring may accelerate oxidative addition in palladium-catalyzed reactions.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Stability in Water |
|---|---|---|---|---|
| Target Compound (CAS: 2033056-80-1) | ~319.2 | 2.1 | 0.15 (DMSO) | Stable at pH 7 |
| FF-6149 | ~319.2 | 2.3 | 0.12 (DMSO) | Stable at pH 7 |
| N-Ethyl-3-methyl analog | 301.2 | 3.0 | 0.08 (DMSO) | Hydrolyzes at pH <5 |
| N-(3-Chloropropyl) analog | 335.8 | 2.8 | 0.05 (DMSO) | Stable at pH 7 |
*Predicted using fragment-based methods.
Biological Activity
3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 259.11 g/mol. The compound features a methoxy group and a dioxaborolane moiety, which contribute to its reactivity and interactions with biological targets.
Research indicates that compounds containing the dioxaborolane structure can interact with various biological pathways. They have been implicated in:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as GSK-3β and CYP450 isoforms, which are crucial in metabolic processes .
- Modulation of Receptors : The benzamide portion may facilitate interactions with neurotransmitter receptors or other protein targets involved in signaling pathways .
Antimicrobial Activity
Studies have demonstrated that derivatives of benzamide compounds exhibit antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways .
Anticancer Properties
The compound's structural analogs have been investigated for anticancer activity. Compounds with similar dioxaborolane groups were found to induce apoptosis in cancer cell lines by activating caspase pathways .
Case Studies
- Antiparasitic Activity : A study focusing on the optimization of related compounds for antimalarial activity revealed that modifications to the dioxaborolane structure enhanced efficacy against Plasmodium falciparum. These findings suggest that this compound could be a candidate for further development in this area .
- CYP450 Inhibition : Research on similar compounds has highlighted their potential as inhibitors of CYP450 enzymes, which are essential for drug metabolism. The inhibition profile indicates that modifications can lead to significant variations in metabolic stability and toxicity profiles .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| CYP450 Inhibition | Inhibition of CYP3A4 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential anticancer |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmorpholine | 0.34 | CYP3A4 inhibitor |
| Related dioxaborolane derivatives | Various | Antimicrobial/Antiparasitic |
Q & A
Q. What are the key considerations for synthesizing 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in small-scale laboratory reactions?
Synthesis requires careful optimization of reaction conditions, including:
- Reagent stoichiometry : Use of aryl halides or triflates with palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura cross-coupling reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance boron reactivity, while dichloromethane or ethers are used for workup .
- Safety protocols : Conduct hazard assessments for reagents like sodium pivalate or trichloroisocyanuric acid, and employ ventilation due to potential mutagenicity of intermediates .
Q. How can researchers ensure purity and structural fidelity during purification?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for boronate ester isolation .
- Crystallization : Low-temperature crystallization (0–6°C) minimizes decomposition risks for thermally unstable intermediates .
- Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR, comparing chemical shifts to analogs (e.g., 4-methyl-5-(tetramethyl-dioxaborolan-2-yl)thiophene-2-carbonitrile, δ 7.2–7.8 ppm for aromatic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : NMR (δ 28–32 ppm) confirms boronate ester formation, while NMR identifies methoxy (δ 3.8–4.0 ppm) and benzamide protons (δ 7.5–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H] at m/z 333.24) and fragmentation patterns .
- X-ray crystallography : SHELX programs refine crystal structures to validate bond lengths (e.g., B–O ≈ 1.36 Å) and dihedral angles .
Advanced Research Questions
Q. How does the tetramethyl-dioxaborolan-2-yl group influence Suzuki-Miyaura coupling efficiency?
- Steric effects : The pinacol boronate group reduces steric hindrance compared to bulkier esters, enabling coupling with electron-deficient aryl halides (e.g., 4-cyanophenyl triflate) .
- Kinetic studies : Monitor reaction progress via NMR (if fluorinated substrates are used) or TLC to optimize catalyst loading (typically 1–5 mol% Pd) .
Q. What structure-activity relationships (SAR) are observed in analogs of this compound?
Q. How can computational modeling predict reactivity or solubility?
Q. How should researchers address contradictory data in cross-coupling yields?
Q. What challenges arise in crystallizing this compound for X-ray studies?
Q. How do solvent choices impact boronate stability during long-term storage?
Q. What mutagenicity risks are associated with this compound?
- Ames testing : Intermediate anomeric amides show mutagenicity comparable to benzyl chloride; use fume hoods and PPE during handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
